Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride
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Overview
Description
Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride is a heterocyclic organic compound. It is known for its complex structure, which includes a benzocycloheptene ring system. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride involves several steps. One common method includes the reaction of dimethylamine with a benzocycloheptene derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces a more saturated compound .
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with a similar structure but lacking the benzocycloheptene ring.
N,N-Dimethylethanamine: Another related compound with a simpler structure.
2-(Dimethylamino)ethanol: Shares some structural similarities but has different functional groups.
Uniqueness
Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride is unique due to its complex ring structure and the presence of both amine and ether functional groups.
Properties
CAS No. |
60984-27-2 |
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Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-16(2)10-11-17-15-9-8-13-6-4-3-5-7-14(13)12-15;/h8-9,12H,3-7,10-11H2,1-2H3;1H |
InChI Key |
RTTJYYKUNHWVKD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1=CC2=C(CCCCC2)C=C1.[Cl-] |
Origin of Product |
United States |
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